molecular formula C24H25N5O3S2 B2498891 N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-20-6

N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2498891
CAS No.: 1021075-20-6
M. Wt: 495.62
InChI Key: AREOJVFRJYXJDT-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a structurally complex heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:

  • Substituents: A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a 3-methyl group, a thiophen-2-yl moiety at position 6, and a 4-(dimethylamino)phenyl carboxamide at position 2.
  • Functional significance: The dimethylamino group may enhance solubility and receptor binding, while the thiophene and tetrahydrothiophene dioxide moieties likely influence electronic properties and metabolic stability. This compound is hypothesized to exhibit kinase inhibitory activity, analogous to other pyrazolo[3,4-b]pyridine derivatives .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S2/c1-15-22-19(24(30)25-16-6-8-17(9-7-16)28(2)3)13-20(21-5-4-11-33-21)26-23(22)29(27-15)18-10-12-34(31,32)14-18/h4-9,11,13,18H,10,12,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREOJVFRJYXJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S with a molecular weight of 402.5 g/mol. Its structure includes several key components that may contribute to its biological activity:

  • Dimethylamino group : Known for enhancing solubility and bioavailability.
  • Thiotropic moiety : Potentially involved in redox reactions.
  • Pyrazolo[3,4-b]pyridine core : Associated with various pharmacological effects.

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in lipid metabolism, which is crucial for managing metabolic disorders.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Antimicrobial Effects : Similar compounds have been evaluated for their activity against various pathogens, indicating possible antimicrobial properties.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related derivatives:

Activity Effect Reference
Enzyme InhibitionInhibits lipid metabolism enzymes
Antioxidant ActivityScavenges free radicals
Antimicrobial ActivityEffective against bacterial strains

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of the pyrazolo[3,4-b]pyridine class effectively inhibited specific enzymes linked to lipid metabolism. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
  • Antioxidant Evaluation : In vitro assays using DPPH (2,2-Diphenyl-1-picrylhydrazyl) showed that the compound exhibited notable radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Antimicrobial Studies : A recent investigation into similar thiophene-based compounds revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar effects .

Comparison with Similar Compounds

Compound from : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)

  • Structural differences: Substituents at position 1: Phenyl group (vs. 1,1-dioxidotetrahydrothiophen-3-yl in the target compound). Substituents at position 6: Methyl group (vs. thiophen-2-yl). Carboxamide side chain: Attached to a pyrazole ring (vs. 4-(dimethylamino)phenyl).
  • Implications : The phenyl group at position 1 may reduce polarity compared to the sulfone-containing tetrahydrothiophene in the target compound. The thiophen-2-yl group in the target compound could enhance π-π stacking interactions in biological targets .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compound from : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core structure : Tetrahydroimidazo[1,2-a]pyridine (vs. pyrazolo[3,4-b]pyridine).
  • Functional groups: Nitrophenyl and cyano groups (vs. thiophene and dimethylamino phenyl).
  • Physicochemical properties: Higher molecular weight (51% purity, 243–245°C melting point) compared to the target compound, which likely has a lower melting point due to its sulfone and dimethylamino groups enhancing solubility .

Dihydropyridine Derivatives

Compounds from :

  • AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
  • AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
  • Structural parallels : Both feature thioether-linked substituents and carboxamide groups.
  • The thiophen-2-yl group in the target compound may confer stronger electron-withdrawing effects compared to the furyl group in AZ331/AZ257 .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrazolo[3,4-b]pyridine 1,1-Dioxidotetrahydrothiophen-3-yl, thiophen-2-yl, 4-(dimethylamino)phenyl ~520 (estimated) High polarity, potential kinase inhibition
Compound Pyrazolo[3,4-b]pyridine Phenyl, methyl, 1-ethyl-3-methyl-pyrazole 374.4 Lower solubility due to phenyl
Compound Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl ~550 (estimated) High melting point (243–245°C)
AZ331/AZ257 1,4-Dihydropyridine Thioether-linked 4-methoxyphenyl/bromophenyl, furyl ~500–520 Flexible core, redox-sensitive

Table 2: NMR Chemical Shift Comparisons (Regions A and B, from )

Compound Region A (ppm) Region B (ppm) Inference
Rapa 7.2–7.5 2.8–3.1 Baseline structure
Compound 1 7.6–7.9 3.2–3.5 Substituent at Region A alters electron density
Compound 7 7.1–7.3 2.9–3.3 Minimal deviation from Rapa; substituents likely distal to Regions A/B

Research Findings

Substituent Positioning : NMR data ( ) suggest that substituents in Regions A and B (positions 29–36 and 39–44) significantly alter chemical shifts. The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group likely occupies a position analogous to Region A, inducing electronic perturbations critical for binding.

Solubility and Bioavailability: The dimethylamino and sulfone groups in the target compound may enhance aqueous solubility compared to ’s phenyl-substituted analog .

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